molecular formula C12H11ClN2O2 B2805289 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 926257-72-9

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B2805289
CAS RN: 926257-72-9
M. Wt: 250.68
InChI Key: JDRIGXMTCWAPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agents (Leishmania strains) are transmitted through sandfly bites. Research has shown that 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and its derivatives possess potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further support its efficacy against Leishmania parasites.

Antimalarial Activity

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid derivatives (compounds 14 and 15) have shown promising inhibition effects against Plasmodium berghei in vivo . These compounds could serve as potential pharmacophores for safe and effective antimalarial agents.

Imidazole Derivatives

Considering the imidazole moiety in its structure, 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid may have additional therapeutic potential. Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . Further exploration of this aspect could reveal novel applications.

Indole Derivatives

Indole derivatives, which share some structural features with pyrazoles, are of wide interest due to their diverse biological and clinical applications. While 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is not an indole itself, investigating its interactions with indole-related pathways may yield valuable insights .

Neurotoxic Potential

A study on a related pyrazoline derivative highlighted its neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Although not directly studied for 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid , exploring its impact on neural systems could be relevant .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The primary targets of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are currently unknown. This compound is a specialty product for proteomics research

Biochemical Pathways

As a specialty product for proteomics research

Pharmacokinetics

The compound has a molecular weight of 250.68 , which could influence its bioavailability.

properties

IUPAC Name

4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIGXMTCWAPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

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